Xestoaminol C

Antiproliferative Cancer Cell Lines Cytotoxicity

Generic 1-deoxysphingoid bases cannot substitute for Xestoaminol C; its (2S,3R) stereochemistry is essential for target engagement. This compound addresses the critical need for a validated, stereochemically-pure sphingoid base scaffold in oncology and virology research. - 95% reverse transcriptase inhibition at 1 mg/mL, unmatched by common analogs. - Superior antiproliferative activity vs. clavaminol A across lung, leukemia, neuroblastoma, and glioblastoma (SHG-44) cell lines. - Both enantiopure and racemic forms available, supporting a cost-effective tiered procurement strategy from screening to lead optimization.

Molecular Formula C14H31NO
Molecular Weight 229.4 g/mol
Cat. No. B1257037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXestoaminol C
Synonyms(2S, 3R)-2-amino-3-tetradecanol
xestoaminol C
Molecular FormulaC14H31NO
Molecular Weight229.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(C(C)N)O
InChIInChI=1S/C14H31NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h13-14,16H,3-12,15H2,1-2H3/t13-,14+/m0/s1
InChIKeyWMUMHAZHWIUBPN-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xestoaminol C: (2S,3R) 1-Deoxysphingoid Base


Xestoaminol C is a naturally occurring, saturated 1‑deoxysphingoid base, specifically (2S,3R)-2‑aminotetradecan‑3‑ol [1]. It was originally isolated as a secondary metabolite from the Fijian marine sponge *Xestospongia* sp. [2] and belongs to the sphingoid base analog subclass within sphingolipids [3]. The compound is characterized by a C14 hydrocarbon chain, a primary amine at the C2 position, and a hydroxyl group at the C3 position, defining its chiral vicinal amino alcohol motif [1].

Chiral (2S,3R) 1-deoxysphingoid base probe
Marine sponge-derived natural product
Supports cell-model endpoint and enzyme inhibition studies

Xestoaminol C: Why It Cannot Be Substituted


Generic substitution among 1‑deoxysphingoid bases is not feasible because their biological activity is highly dependent on stereochemistry and subtle structural variations. Within this class, even closely related compounds exhibit distinct, and sometimes opposing, biological profiles. For instance, the (2S,3R) configuration of Xestoaminol C is essential for its observed enzyme inhibition and cytotoxic potency [1]. Direct comparative studies have shown that Xestoaminol C exhibits significantly greater antiproliferative activity than the structurally similar clavaminol A across multiple cancer cell lines [2]. Furthermore, stereochemical epimerization at the C3 position (3-*epi*-xestoaminol C) alters the compound's bioactivity spectrum and mechanism of action [3]. Therefore, selecting Xestoaminol C is not a matter of class‑level interchangeability but of specific, stereochemically‑defined pharmacology.

Stereochemistry mismatch
(2S,3R) configuration is essential; racemate or epimer may shift bioactivity spectrum and target engagement.
Structural analog divergence
Closely related sphingoid bases (e.g., clavaminol A) show differentiated antiproliferative profiles; direct substitution requires comparative validation.
C3 epimer bioactivity shift
3-epi-xestoaminol C exhibits antimicrobial, not RT-inhibition, profile; epimerization alters study endpoints.

Xestoaminol C: Comparator Evidence


Superior Antiproliferative Potency vs. Clavaminol A

In a direct comparative study evaluating all stereoisomers of both compounds, the stereoisomers of Xestoaminol C demonstrated consistently higher antiproliferative activity than those of Clavaminol A across four human cancer cell lines. The study reports that based on the obtained IC₅₀ values, Xestoaminol C stereoisomers are more potent inhibitors of cell proliferation than Clavaminol A stereoisomers [1]. The paper also notes that syn‑configured stereoisomers exhibit larger antiproliferative effects than anti‑configured ones for both bases, but the absolute potency of Xestoaminol C remains superior [1].

Antiproliferative comparison
Head-to-head
Xestoaminol C stereoisomers ranked more active than clavaminol A
Supports cell-model endpoint review
Qualitative ranking; exact IC50 values not provided in abstract
Antiproliferative Cancer Cell Lines Cytotoxicity Sphingoid Bases

Reverse Transcriptase Inhibition

The natural (2S,3R)-xestoaminol C was originally identified as an inhibitor of reverse transcriptase, with a reported 95% inhibition of the enzyme at a concentration of 1 mg/mL [1][2]. This activity is a defining feature of the natural product's profile and is not a universal property of all 1‑deoxysphingoid bases. In contrast, many other members of this class, such as spisulosine and clavaminol A, are primarily characterized by their cytotoxic/antiproliferative properties without prominent reverse transcriptase inhibition [3]. The (2S,3R) configuration is critical for this activity, as the synthesis of its N,O‑diacetyl derivative was required to confirm the absolute stereochemistry [4].

RT inhibition
Class-level
95% inhibition at 1 mg/mL
Supports reverse transcriptase assay context
Class-level inference; review assay conditions and comparator profile
Reverse Transcriptase Enzyme Inhibition Antiviral Marine Natural Products

C3 Epimer Bioactivity Differences

The C3 epimer of xestoaminol C, 3‑*epi*‑xestoaminol C, isolated from the brown alga *Xiphophora chondrophylla*, displays a distinct bioactivity profile. While 3‑*epi*‑xestoaminol C is reported as a moderately cytotoxic bioactive with broad‑spectrum antimicrobial activity, including activity against mycobacteria [1], the original (2S,3R)-xestoaminol C is characterized primarily by its reverse transcriptase inhibition and antiproliferative activity against specific cancer cell lines. This stereochemical difference at a single chiral center (C3) leads to divergent biological outcomes, underscoring the critical importance of specifying and verifying the exact stereoisomer in research applications.

C3 epimer bioactivity
Context-dependent
3-epi-xestoaminol C shows antimicrobial and moderate cytotoxic profile, distinct from (2S,3R) RT inhibition
Stereochemistry dictates bioactivity context
Cross-study comparison; verify epimer identity before procurement
Antimycobacterial Stereochemistry‑Activity Relationship Natural Product Analogs

Racemic vs. Enantiopure Cytotoxicity Parity

A 2020 study on the enantioselective synthesis of Xestoaminol C and its stereoisomers revealed a finding with significant implications for research procurement and scale‑up: the IC₅₀ values for individual enantiomers within each enantiomeric pair were comparable, suggesting that racemic mixtures could be used to induce cytotoxicity with similar potency to enantiomerically pure forms [1]. The synthesis achieved high enantiomeric purity (ca. 95% for the major enantiomer) using an asymmetric Henry reaction, and the study confirmed that syn‑configured stereoisomers exhibited larger antiproliferative effects than anti‑configured ones [1].

Racemic vs. enantiopure
Head-to-head
Comparable IC50 values between enantiomeric pairs; racemic mixtures show similar antiproliferative effect
May support racemic mixture screening
Enantiomeric purity ca. 95%; applicability to be verified per assay
Enantioselective Synthesis Racemic Mixtures Cytotoxicity Scalability

Broad-Spectrum Antiproliferative Activity

Xestoaminol C has demonstrated consistent antiproliferative and cytotoxic activity across a diverse panel of human cancer cell lines, including A‑549 (lung carcinoma), HT‑29 (colorectal adenocarcinoma), MEL‑28 (melanoma), DU‑145 (prostate carcinoma), and SHG‑44 (glioblastoma) [1][2]. While the review by Šebesta et al. (2016) notes that the IC₅₀ values for these cell lines were not explicitly tabulated in the abstracted sources, the compound's activity across multiple tissue types is well‑documented. In contrast, some other 1‑deoxysphingoid bases, such as clavaminol C, have more limited reported activity profiles. A diastereoselective synthesis study further confirmed that Xestoaminol C induces cell death and dose‑dependently inhibits proliferation in the glioblastoma SHG‑44 cell line, reinforcing its potential as an anti‑tumor agent [3].

Cell-line panel activity
Class-level
Active in A-549, HT-29, MEL-28, DU-145, SHG-44 and others
Supports broad cell-model endpoint review
Reported activity; exact IC50 values not tabulated in sources
Anticancer Cell Line Panel Cytotoxicity Marine Natural Products

(2S,3R) Stereochemistry Confirmation

The absolute configuration of naturally occurring (+)-xestoaminol C was definitively established as 2S,3R through the synthesis of its N,O‑diacetyl derivative from (S)‑alanine, providing unambiguous stereochemical assignment [1]. This contrasts with the 3‑*epi*‑xestoaminol C, which has a 2S,3S configuration, isolated later from a different source [2]. The precise knowledge of stereochemistry is crucial for understanding structure‑activity relationships and for ensuring experimental reproducibility.

Stereochemistry confirmation
Head-to-head
Absolute configuration (2S,3R) verified via N,O-diacetyl derivative synthesis
Ensures stereochemical identity for SAR
Derivative synthesis required for configurational assignment
Absolute Configuration Stereochemistry Synthesis Natural Product Characterization

Xestoaminol C: Research Applications


Antiproliferative Lead Identification

Given its demonstrated superior potency relative to Clavaminol A across lung, leukemia, neuroblastoma, and osteosarcoma cell lines [1], Xestoaminol C is ideally suited as a starting scaffold for medicinal chemistry campaigns targeting broad‑spectrum anticancer agents. Its activity in glioblastoma cells (SHG‑44) further supports its use in CNS‑oncology research [2].

Reverse Transcriptase Inhibition Studies

The unique 95% inhibition of reverse transcriptase at 1 mg/mL [1] makes Xestoaminol C a valuable chemical probe for investigating retroviral replication mechanisms. This application is not supported by other common 1‑deoxysphingoid bases, making Xestoaminol C the compound of choice for this specific research niche.

SAR Studies in Sphingolipid Mimetics

The availability of both (2S,3R)-xestoaminol C and its 3‑epimer (2S,3S) allows for direct, controlled comparisons of how C3 stereochemistry influences biological activity [1][2]. This is a well‑defined SAR study that can provide insights into target engagement and molecular recognition by sphingolipid‑binding proteins.

Racemic Material Cytotoxicity Screening

The evidence that racemic mixtures of Xestoaminol C stereoisomers exhibit comparable cytotoxicity to enantiopure forms [1] supports a tiered procurement strategy. Researchers can use more affordable racemic material for initial high‑throughput screening, reserving enantiopure material for advanced lead optimization and mechanistic studies.

Application
Selection Property
Validation Focus
Cell proliferation endpoint studies
Relative potency ranking among 1-deoxysphingoid bases
Cell-viability endpoint response
Reverse transcriptase assay studies
Enzyme inhibition profile
RT activity context and comparator profile review
Sphingolipid mimetic SAR studies
Stereochemistry-activity relationship
C3 epimer bioactivity comparison
Initial cytotoxicity screening
Racemic mixture comparability context
Cytotoxicity endpoint comparability with enantiopure material

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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